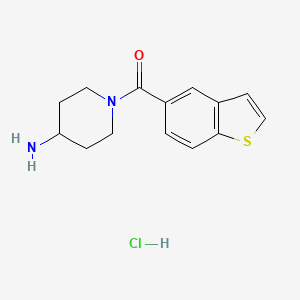![molecular formula C20H23N5O B7630814 N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine is a chemical compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine involves the inhibition of protein kinase B (AKT) and activation of the mitogen-activated protein kinase (MAPK) pathway. This leads to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine has also been shown to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-κB, a transcription factor involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine in lab experiments is its specificity for AKT inhibition. This makes it a useful tool for studying the role of AKT in various cellular processes. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
Orientations Futures
There are several future directions for research involving N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine. One area of interest is its potential as a therapeutic agent for other diseases besides cancer, such as inflammatory diseases. Another direction is the development of more soluble analogs of the compound for easier use in lab experiments. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of this compound.
In conclusion, N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its specificity for AKT inhibition and anti-inflammatory effects make it a useful tool for studying various cellular processes. However, its low solubility in aqueous solutions and the need for further research on its mechanisms of action and potential side effects are limitations that need to be addressed.
Méthodes De Synthèse
The synthesis of N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine involves the reaction of 2-chloro-3-nitropyridine with benzyl-2-imidazolemethanol in the presence of a base. The resulting intermediate is then reacted with morpholine to obtain the final product.
Applications De Recherche Scientifique
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-2-5-17(6-3-1)16-25-10-9-21-19(25)15-23-18-7-4-8-22-20(18)24-11-13-26-14-12-24/h1-10,23H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHKMPKOJQUTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)NCC3=NC=CN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyclopropyl-(2,5-difluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7630731.png)
![[3-Methyl-1-[(5-methyl-1,3-oxazol-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B7630738.png)

![4-[(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B7630749.png)

![1-[1-(1,2,3,4-Tetrahydroisoquinoline-3-carbonyl)piperidin-4-yl]pyrrolidin-2-one;hydrochloride](/img/structure/B7630767.png)
![6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7630775.png)
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7630778.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7630780.png)



![4-[(4-Ethoxyphenyl)sulfinylmethyl]-2-(oxolan-2-yl)-1,3-thiazole](/img/structure/B7630828.png)
![2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630835.png)